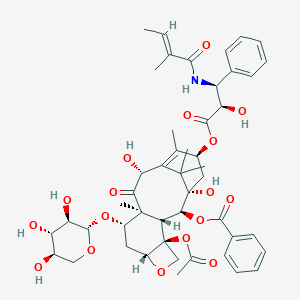
(R)-Acide 2-acétylthio-3-phénylpropanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (R)-2-Acetylthio-3-phenylpropionic Acid often involves stereoselective processes due to the presence of an asymmetric carbon atom. The synthesis and metabolic pathways of 2-arylpropionic acids, a related class of compounds, highlight the importance of stereoselectivity in their pharmacological activity. The (R)-enantiomer of these compounds can undergo unidirectional chiral inversion to the (S)-enantiomer, which is pharmacologically active. This process suggests a potential pathway for the synthesis and activation of (R)-2-Acetylthio-3-phenylpropionic Acid and related compounds (Mayer Jm, 1990).
Molecular Structure Analysis
The molecular structure of (R)-2-Acetylthio-3-phenylpropionic Acid, characterized by the presence of an acetylthio group and a phenyl group attached to a propionic acid backbone, is crucial for its chemical behavior and biological activity. Studies on similar compounds, such as N-acetyl aspartic acid and various phenylpropionic acids, demonstrate how structural features influence their stability, metabolic pathways, and interaction with biological systems. For instance, N-acetyl aspartic acid's stability and role in the nervous system highlight the significance of acetyl groups in biochemical processes (David L. Birken & W. Oldendorf, 1989).
Chemical Reactions and Properties
The chemical reactions and properties of (R)-2-Acetylthio-3-phenylpropionic Acid are influenced by its functional groups. The acetylthio group, in particular, may undergo specific reactions, such as acylation and thiolysis, affecting the compound's biological activity and metabolic fate. Research on related sulfur-containing compounds provides insights into the reactivity and potential applications of thioesters and thioureas, indicating a wide range of chemical behaviors and interactions that could be relevant for (R)-2-Acetylthio-3-phenylpropionic Acid (A. Saeed, U. Flörke, & M. Erben, 2014).
Physical Properties Analysis
The physical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, such as solubility, melting point, and optical activity, are essential for its application in various fields. While specific data on (R)-2-Acetylthio-3-phenylpropionic Acid is scarce, analogous compounds provide a basis for understanding how structural elements influence these properties. For example, the solubility and thermal behavior of compounds can be significantly affected by the presence of specific functional groups and stereochemistry.
Chemical Properties Analysis
The chemical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, including acidity/basicity, reactivity, and stability, are critical for its potential applications. The presence of the acetylthio and phenyl groups suggests that (R)-2-Acetylthio-3-phenylpropionic Acid may participate in specific chemical interactions and transformations, such as redox reactions and conjugation processes. Studies on similar compounds, such as arylpropionic acids, have revealed a range of biological activities and chemical interactions that are influenced by their molecular structures (A. Gouda et al., 2019).
Applications De Recherche Scientifique
Pharmacologie : Inhibition des métallo-β-lactamases
(R)-Acide 2-acétylthio-3-phénylpropanoïque : a été identifié comme un inhibiteur de la métallo-β-lactamase IMP-1, une enzyme qui confère une résistance aux antibiotiques aux bactéries . Cette application est cruciale dans le développement de nouvelles stratégies pharmacologiques pour lutter contre les infections bactériennes résistantes aux médicaments.
Synthèse organique : Bloc de construction chiral
La nature chirale du composé en fait un bloc de construction précieux en synthèse organique . Il peut être utilisé pour créer des molécules complexes avec des arrangements tridimensionnels spécifiques, ce qui est essentiel pour la synthèse d’ingrédients pharmaceutiques actifs.
Chimie médicinale : Développement de médicaments
En chimie médicinale, This compound pourrait servir de précurseur ou d’intermédiaire dans la synthèse d’agents thérapeutiques. Ses caractéristiques structurelles peuvent être exploitées pour améliorer les propriétés pharmacocinétiques de nouveaux médicaments .
Chimie analytique : Analyse chromatographique
Ce composé peut être utilisé en chimie analytique comme standard ou réactif dans les méthodes chromatographiques pour séparer et quantifier des composés similaires, ce qui contribue au contrôle de la qualité des produits pharmaceutiques .
Génie chimique : Optimisation des procédés
En génie chimique, This compound pourrait être impliqué dans des études d’optimisation des procédés. Ses propriétés peuvent influencer la cinétique et la thermodynamique des réactions, qui sont essentielles pour concevoir des procédés chimiques efficaces et évolutifs .
Propriétés
IUPAC Name |
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSNFYJYANSNI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431066 | |
| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57359-76-9 | |
| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)


![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)





